

An In-depth Technical Guide to 6-Hydroxynicotinamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Hydroxynicotinamide**

Cat. No.: **B1222860**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxynicotinamide, a pyridinecarboxamide derivative, is a metabolite of nicotinamide (a form of vitamin B3). Its chemical structure, characterized by a hydroxyl group at the 6-position of the pyridine ring, distinguishes it from its well-studied precursor and suggests unique chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **6-Hydroxynicotinamide**, aimed at facilitating further research and exploration of its therapeutic potential.

Chemical Properties

6-Hydroxynicotinamide, also known as 6-oxo-1,6-dihydropyridine-3-carboxamide, is a solid, pale-yellow to yellow compound.^[1] It exists in tautomeric equilibrium between the hydroxy-pyridine and pyridone forms, with the pyridone form generally being more stable.

Table 1: General and Physicochemical Properties of 6-Hydroxynicotinamide

Property	Value	Source
IUPAC Name	6-oxo-1,6-dihydropyridine-3-carboxamide	[1]
Synonyms	6-Hydroxypyridine-3-carboxamide, 6-Oxo-1,6-dihydro nicotinamide	[2]
CAS Number	3670-59-5	[2]
Chemical Formula	C ₆ H ₆ N ₂ O ₂	[2]
Molecular Weight	138.12 g/mol	[3]
Appearance	Pale-yellow to yellow solid	[1]
Melting Point	>300 °C	
Boiling Point	466.3 °C (Predicted)	[4]
pKa	10.28 ± 0.10 (Predicted)	
XLogP3	-1.2 (Predicted)	[4]

Note: Some physical properties are predicted values and await experimental verification.

Table 2: Spectral Data Summary of 6-Hydroxynicotinamide and Related Compounds

Spectral Data	6-Hydroxynicotinamide (Predicted/Inferred)	Nicotinamide (Experimental)	6-Hydroxynicotinic Acid (Experimental)
¹ H NMR (ppm)	Expected signals for aromatic protons and amide protons.	Signals observed for aromatic protons and amide protons.[5]	Signals observed for aromatic protons.[6]
¹³ C NMR (ppm)	Expected signals for aromatic carbons and carbonyl carbon.	Signals observed for aromatic carbons and carbonyl carbon.[7]	Signals observed for aromatic carbons and carboxyl carbon.[6]
FT-IR (cm ⁻¹)	Expected peaks for N-H, C=O, and aromatic C-H stretching.	Characteristic peaks for N-H, C=O, and aromatic C-H stretching.[8][9]	Characteristic peaks for O-H, C=O, and aromatic C-H stretching.[6]
Mass Spec. (m/z)	Predicted [M+H] ⁺ at 139.05020.[10]	[M+H] ⁺ at 123.0553.	[M-H] ⁻ at 138.0197.[6]

Experimental Protocols

Synthesis of 6-Hydroxynicotinamide

While a specific, detailed protocol for the direct synthesis of **6-Hydroxynicotinamide** is not readily available in the reviewed literature, a plausible synthetic route can be derived from the amidation of its corresponding carboxylic acid, 6-hydroxynicotinic acid.

Conceptual Workflow for the Synthesis of **6-Hydroxynicotinamide**:

Step 1: Synthesis of 6-Hydroxynicotinic Acid

Nicotinic Acid

Achromobacter xylosoxydans

Enzymatic Hydroxylation

6-Hydroxynicotinic Acid

Step 2: Amidation

6-Hydroxynicotinic Acid

e.g., SOCl_2

Activation

Acyl Chloride/Ester

 NH_3 or NH_4OH

Ammonolysis

6-Hydroxynicotinamide

[Click to download full resolution via product page](#)**Caption:** Conceptual synthesis pathway for **6-Hydroxynicotinamide**.**Detailed Methodology (Hypothetical):**

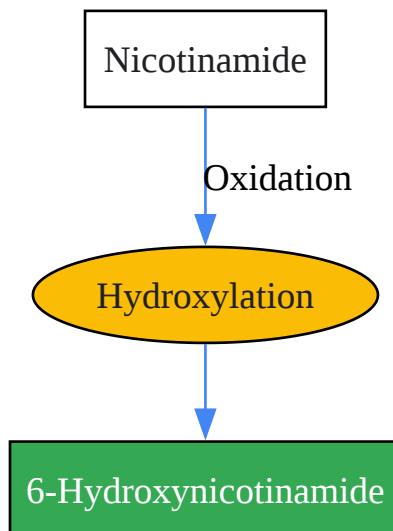
- **Synthesis of 6-Hydroxynicotinic Acid:** This precursor can be synthesized via enzymatic hydroxylation of nicotinic acid using microorganisms such as *Achromobacter xylosoxydans*. [11][12][13] The process typically involves incubating the microorganism with a solution of sodium nicotinate, followed by acidification to precipitate the 6-hydroxynicotinic acid.[11]
- **Activation of the Carboxylic Acid:** The carboxylic acid group of 6-hydroxynicotinic acid would first need to be activated to facilitate amidation. This can be achieved by converting it to an

acyl chloride using a reagent like thionyl chloride (SOCl_2) or to an active ester.

- Amidation: The activated acyl derivative is then reacted with ammonia or an ammonia source, such as ammonium hydroxide, to form the amide, yielding **6-Hydroxynicotinamide**.

Purification:

Purification of the final product would likely involve recrystallization from a suitable solvent or solvent mixture. Given its polar nature, a mixture of water and a polar organic solvent like ethanol could be effective. The purity of the compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.


Quantification:

Quantitative analysis of **6-Hydroxynicotinamide** can be performed using HPLC with a suitable stationary phase (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection can be achieved using a UV detector, monitoring at a wavelength corresponding to the compound's absorbance maximum.

Biological Activity and Signaling Pathways

The biological role of **6-Hydroxynicotinamide** is primarily understood in the context of nicotinamide metabolism. It is a known urinary metabolite of nicotinamide in rats.[\[14\]](#)

Nicotinamide Metabolism Pathway:

[Click to download full resolution via product page](#)

Caption: Formation of **6-Hydroxynicotinamide** from Nicotinamide.

While the specific biological activities of **6-Hydroxynicotinamide** are not extensively studied, its structural similarity to nicotinamide suggests it could potentially interact with enzymes that utilize nicotinamide as a substrate or regulator. However, one study on the nicotinamidase from *Mycobacterium tuberculosis* found that 6-aminonicotinamide, a related compound, did not show any enzymatic activity, suggesting a degree of specificity in these enzymes.[15]

Further research is warranted to explore the potential pharmacological effects of **6-Hydroxynicotinamide**, including its potential cytotoxicity and its ability to modulate signaling pathways. Studies on other nicotinamide derivatives have shown a range of biological activities, from antifungal properties to inhibition of enzymes like acetylcholinesterase, suggesting that modifications to the nicotinamide scaffold can lead to diverse biological functions.

Applications in Drug Development

The potential of **6-Hydroxynicotinamide** as a drug candidate remains largely unexplored. However, the pyridinecarboxamide scaffold is a common feature in many pharmacologically active compounds. For instance, various derivatives of nicotinamide have been investigated for their potential as inhibitors of enzymes such as histone deacetylases and as antagonists for receptors like TRPV1.[16]

The exploration of **6-Hydroxynicotinamide** and its derivatives could lead to the discovery of novel therapeutic agents. Its role as a metabolite also makes it a person of interest in pharmacokinetic and drug metabolism studies of nicotinamide-based therapies.

Conclusion

6-Hydroxynicotinamide is a metabolite of nicotinamide with defined chemical properties, although some experimental data is still needed. While direct, detailed experimental protocols for its synthesis are not abundant, plausible synthetic routes can be designed based on established organic chemistry principles. The biological activity of **6-Hydroxynicotinamide** is an area ripe for further investigation, with its structural similarity to nicotinamide suggesting potential interactions with various biological targets. This technical guide serves as a

foundational resource to encourage and support further research into the chemical and biological landscape of this intriguing molecule, which may hold untapped potential in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. CN102924371B - Preparation method of 6-oxo-1,6-dihdropyridine-3-carboxylic acid - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. 6-Aminonicotinamide selectively causes necrosis in reactive astroglia cells in vivo. Preliminary morphological observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. prepchem.com [prepchem.com]
- 12. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 13. US4738924A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 14. scienceopen.com [scienceopen.com]

- 15. Kinetics and Inhibition of Nicotinamidase from *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Hydroxynicotinamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222860#6-hydroxynicotinamide-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com